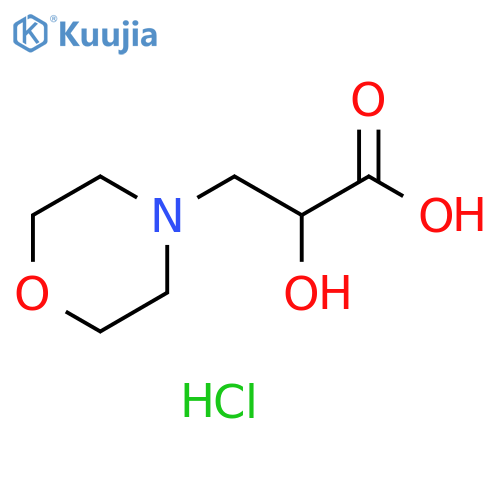Cas no 1803582-08-2 (4-Morpholinepropanoic acid, α-hydroxy-, hydrochloride (1:1))

1803582-08-2 structure
商品名:4-Morpholinepropanoic acid, α-hydroxy-, hydrochloride (1:1)
CAS番号:1803582-08-2
MF:C7H14ClNO4
メガワット:211.643361568451
MDL:MFCD28954258
CID:5220718
PubChem ID:119031829
4-Morpholinepropanoic acid, α-hydroxy-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 4-Morpholinepropanoic acid, α-hydroxy-, hydrochloride (1:1)
-
- MDL: MFCD28954258
- インチ: 1S/C7H13NO4.ClH/c9-6(7(10)11)5-8-1-3-12-4-2-8;/h6,9H,1-5H2,(H,10,11);1H
- InChIKey: IFHSMTLAWIMKRT-UHFFFAOYSA-N
- ほほえんだ: C(N1CCOCC1)C(O)C(=O)O.Cl
4-Morpholinepropanoic acid, α-hydroxy-, hydrochloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-219530-1.0g |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 1g |
$884.0 | 2023-06-08 | |
| Enamine | EN300-219530-0.25g |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 0.25g |
$438.0 | 2023-09-16 | |
| 1PlusChem | 1P01ALN1-100mg |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 100mg |
$441.00 | 2024-06-18 | |
| Aaron | AR01ALVD-500mg |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 500mg |
$976.00 | 2025-02-14 | |
| 1PlusChem | 1P01ALN1-1g |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 1g |
$1155.00 | 2024-06-18 | |
| Enamine | EN300-219530-10.0g |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 10g |
$3807.0 | 2023-06-08 | |
| Enamine | EN300-219530-2.5g |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 2.5g |
$1735.0 | 2023-09-16 | |
| Enamine | EN300-219530-0.5g |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 0.5g |
$691.0 | 2023-09-16 | |
| Enamine | EN300-219530-0.05g |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 0.05g |
$205.0 | 2023-09-16 | |
| Enamine | EN300-219530-1g |
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride |
1803582-08-2 | 95% | 1g |
$884.0 | 2023-09-16 |
4-Morpholinepropanoic acid, α-hydroxy-, hydrochloride (1:1) 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1803582-08-2 (4-Morpholinepropanoic acid, α-hydroxy-, hydrochloride (1:1)) 関連製品
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 68551-17-7(Isoalkanes, C10-13)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
